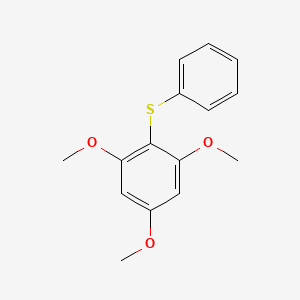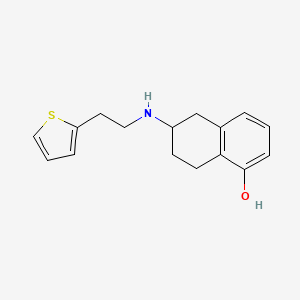
Depropyl Rotigotine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Depropyl Rotigotine is a derivative of Rotigotine, a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson’s disease and restless leg syndrome. Rotigotine is known for its ability to mimic the effects of dopamine, a neurotransmitter that plays a crucial role in motor control and other functions. This compound, specifically, is a compound that has been studied for its potential therapeutic benefits and unique chemical properties .
准备方法
The synthesis of Depropyl Rotigotine involves several steps, starting from the basic structure of Rotigotine. The primary synthetic route includes the removal of the propyl group from Rotigotine, which can be achieved through various chemical reactions. One common method involves the use of strong acids or bases to facilitate the depropylation process. Industrial production methods often employ high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
化学反应分析
Depropyl Rotigotine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: It is used as a model compound to study the effects of depropylation on the chemical properties of dopamine agonists.
Biology: Research has shown that Depropyl Rotigotine can influence various biological pathways, making it a valuable tool for studying neurotransmitter functions.
Medicine: Its potential therapeutic benefits for conditions like Parkinson’s disease and restless leg syndrome are of significant interest. Studies have shown that it can improve motor function and reduce symptoms in patients.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
作用机制
Depropyl Rotigotine exerts its effects by activating dopamine receptors in the brain, mimicking the action of the neurotransmitter dopamine. This activation leads to improved motor control and other beneficial effects. The molecular targets of this compound include the D1, D2, and D3 dopamine receptors. The pathways involved in its mechanism of action are similar to those of other dopamine agonists, leading to increased dopamine signaling and improved neurological function .
相似化合物的比较
Depropyl Rotigotine is unique compared to other dopamine agonists due to its specific chemical structure and depropylation. Similar compounds include:
Rotigotine: The parent compound, known for its use in treating Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Ropinirole: A dopamine agonist with a different chemical structure but similar therapeutic effects.
The uniqueness of this compound lies in its depropylated structure, which may offer distinct pharmacological properties and therapeutic benefits .
属性
分子式 |
C16H19NOS |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H19NOS/c18-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-19-14/h1-5,10,13,17-18H,6-9,11H2 |
InChI 键 |
RDMWWGLKUMLLTG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


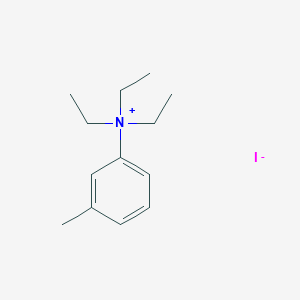
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
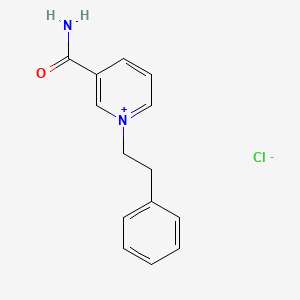
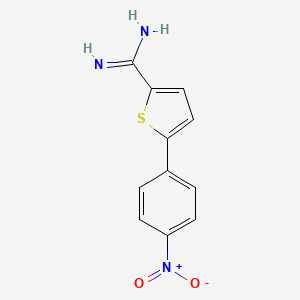
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
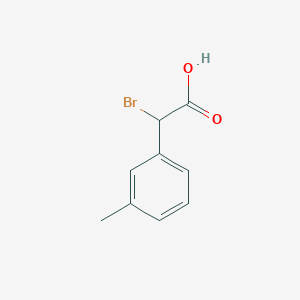
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
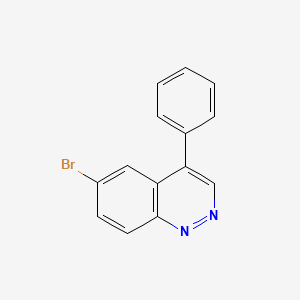
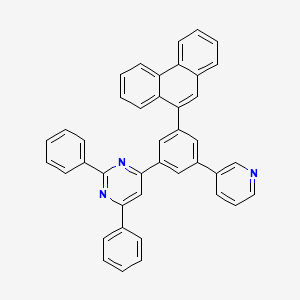
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
